7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to a class of heterocyclic molecules featuring a fused triazolo-pyridinone core substituted with two distinct 1,2,4-oxadiazole moieties. The compound’s structural complexity arises from the 3-methyl-1,2,4-oxadiazol-5-yl group at position 7 and the 3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-ylmethyl substituent at position 2, which collectively influence its physicochemical and pharmacokinetic properties .
Properties
IUPAC Name |
7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c1-12-5-3-4-6-14(12)9-16-22-18(29-25-16)11-27-20(28)26-8-7-15(10-17(26)23-27)19-21-13(2)24-30-19/h3-8,10H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMZCJWEZFQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-({3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique arrangement of oxadiazole and triazole rings which are known for their pharmacological significance. The synthesis typically involves multi-step reactions starting from simpler precursors such as benzo[d]imidazole derivatives. Key synthetic methods include:
- Reagents : Hydrazine hydrate and acetic anhydride.
- Conditions : Acidic or basic catalysis to enhance yields.
This complex structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and triazoles exhibit significant antimicrobial properties. For instance:
- Compound 3a demonstrated activity against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL .
- Other derivatives showed moderate activities against various bacterial strains including Escherichia coli and Klebsiella pneumoniae .
Anticancer Properties
Several studies have highlighted the anticancer potential of similar compounds:
- Compounds with oxadiazole rings have shown cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 4i | 1.59 | Various Cancer Cells |
| 4l | 1.80 | Various Cancer Cells |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It binds to specific enzymes or receptors, altering their activity and potentially inhibiting pathways critical for pathogen survival or cancer cell proliferation .
- DNA Interference : Some studies suggest that it may interfere with DNA replication processes in microbial pathogens .
Case Studies
- Study on Antimycobacterial Activity : A study conducted on various oxadiazole derivatives found that compound 3a exhibited excellent metabolic stability with a half-life (T1/2) of 1.63 hours and a peak concentration (Cmax) of 2503.25 ng/mL after administration .
- Antitumor Efficacy Assessment : Another investigation revealed that certain derivatives showed superior growth inhibition in tumor cell lines compared to traditional treatments, emphasizing the need for further exploration into their therapeutic potential .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s molecular weight (467.47 g/mol) positions it within the acceptable range for drug-likeness, contrasting with the smaller analogue in (267.22 g/mol), which may exhibit reduced target affinity due to simpler substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
